molecular formula C14H19NO6 B14365989 Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate CAS No. 92955-45-8

Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate

Cat. No.: B14365989
CAS No.: 92955-45-8
M. Wt: 297.30 g/mol
InChI Key: USDHFYNOFOZMAK-UHFFFAOYSA-N
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Description

Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of three ester groups attached to the pyrrole ring, making it a tricarboxylate ester. The compound’s molecular formula is C14H19NO6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate typically involves the reaction of 5-methylpyrrole-2,3,4-tricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-methylpyrrole-2,3,4-tricarboxylic acid+3C2H5OHH2SO4Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate+3H2O\text{5-methylpyrrole-2,3,4-tricarboxylic acid} + 3 \text{C}_2\text{H}_5\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 3 \text{H}_2\text{O} 5-methylpyrrole-2,3,4-tricarboxylic acid+3C2​H5​OHH2​SO4​​Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate+3H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality product.

Chemical Reactions Analysis

Types of Reactions

Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: 5-methylpyrrole-2,3,4-tricarboxylic acid.

    Reduction: Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarbinol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active metabolites that interact with cellular components. The pyrrole ring can participate in various biochemical reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • Triethyl 4-methyl-1H-pyrrole-2,3,5-tricarboxylate
  • Triethyl 5-benzoyl-1H-pyrrole-2,3,4-tricarboxylate
  • Triethyl 2,3,5-trimethyl-1H-pyrrole-4-carboxylate

Uniqueness

Triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its three ester groups provide multiple sites for chemical modification, making it a versatile compound for various applications.

Properties

CAS No.

92955-45-8

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

triethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate

InChI

InChI=1S/C14H19NO6/c1-5-19-12(16)9-8(4)15-11(14(18)21-7-3)10(9)13(17)20-6-2/h15H,5-7H2,1-4H3

InChI Key

USDHFYNOFOZMAK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C(=O)OCC)C(=O)OCC)C

Origin of Product

United States

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